3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride
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Overview
Description
3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both fluoromethyl and methoxy groups in the azetidine ring structure imparts distinct physicochemical characteristics to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical fluoromethylation of azetidine derivatives using fluoroiodomethane under visible light-mediated conditions . This process utilizes tris(trimethylsilyl)silane as a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process.
Industrial Production Methods
Industrial production of 3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride may involve large-scale fluoromethylation reactions using commercially available fluoroiodomethane and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Group-Containing Compounds: These compounds, such as trifluoromethyl ketones and trifluoromethyl ethers, share similar fluorine-containing functional groups and exhibit comparable physicochemical properties.
Fluoromethyl Ketones: These compounds are structurally similar and are also used as protease inhibitors and chemical probes.
Uniqueness
3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride is unique due to the combination of fluoromethyl and methoxy groups in the azetidine ring, which imparts distinct reactivity and stability compared to other fluorinated compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(fluoromethyl)-3-methoxyazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c1-8-5(2-6)3-7-4-5;/h7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGZWYDOJKXCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344685-41-0 |
Source
|
Record name | 3-(fluoromethyl)-3-methoxyazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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